Levopropoxyphene

Übersicht

Beschreibung

Levopropoxyphene is an antitussive compound, which means it is used to suppress coughing. It is an optical isomer of dextropropoxyphene, a compound known for its analgesic effects. The racemic mixture of these isomers is called propoxyphene. While dextropropoxyphene has analgesic properties, this compound primarily exhibits antitussive effects .

Vorbereitungsmethoden

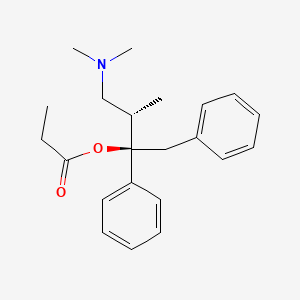

Levopropoxyphene is synthesized through a series of chemical reactions. The synthesis begins with the Mannich reaction of propiophenone with formaldehyde and dimethylamine, resulting in the formation of an aminoketone. This aminoketone is then reacted with benzylmagnesium bromide to produce an amino alcohol. Finally, esterification of this amino alcohol with propionic anhydride yields this compound .

Synthetic Route:

Mannich Reaction: Propiophenone + Formaldehyde + Dimethylamine → Aminoketone

Grignard Reaction: Aminoketone + Benzylmagnesium Bromide → Amino Alcohol

Esterification: Amino Alcohol + Propionic Anhydride → this compound

Analyse Chemischer Reaktionen

Levopropoxyphen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen und kann zur Bildung verschiedener oxidierter Produkte führen.

Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, was häufig zur Bildung reduzierter Derivate führt.

Substitution: Bei dieser Reaktion wird eine funktionelle Gruppe im Molekül durch eine andere ersetzt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.

Hauptprodukte:

- Oxidierte Derivate

- Reduzierte Derivate

- Substituierte Verbindungen

Wissenschaftliche Forschungsanwendungen

Levopropoxyphen wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Es wird aufgrund seiner chiralen Zentren als Referenzverbindung in Stereochemie-Studien verwendet.

Biologie: Forschungen haben seine Auswirkungen auf biologische Systeme untersucht, insbesondere seine antitussiven Eigenschaften.

Medizin: Obwohl es hauptsächlich als Antitussivum verwendet wird, hat seine strukturelle Ähnlichkeit mit Dextropropoxyphen zu Studien über seine potenziellen analgetischen Wirkungen geführt.

Industrie: Es wurde bei der Entwicklung von Hustenstillern und verwandten pharmazeutischen Produkten eingesetzt

5. Wirkmechanismus

Levopropoxyphen übt seine antitussiven Wirkungen aus, indem es auf das zentrale Nervensystem wirkt, um den Hustenreflex zu unterdrücken. Im Gegensatz zu vielen anderen Antitussiva bindet es schlecht an den Sigma-1-Rezeptor, der oft mit der Unterdrückung von Husten in Verbindung gebracht wird. Sein Wirkmechanismus unterscheidet sich von dem von Dextropropoxyphen, das hauptsächlich als Analgetikum wirkt .

Wirkmechanismus

Levopropoxyphene exerts its antitussive effects by acting on the central nervous system to suppress the cough reflex. Unlike many other antitussives, it binds poorly to the sigma-1 receptor, which is often associated with cough suppression. Its mechanism of action is distinct from that of dextropropoxyphene, which primarily acts as an analgesic .

Vergleich Mit ähnlichen Verbindungen

Levopropoxyphen ist in seinen spezifischen antitussiven Wirkungen einzigartig im Vergleich zu seinem Isomer Dextropropoxyphen, das für seine analgetischen Eigenschaften bekannt ist. Zu anderen ähnlichen Verbindungen gehören:

Dextropropoxyphen: Ein Analgetikum mit schmerzlindernden Eigenschaften.

Propoxyphen: Das racemische Gemisch aus Levopropoxyphen und Dextropropoxyphen, das sowohl antitussive als auch analgetische Wirkungen zeigt

Levopropoxyphen zeichnet sich durch seine spezifische Wirkung auf den Hustenreflex ohne signifikante analgetische Wirkungen aus, was es zu einer wertvollen Verbindung bei der Behandlung von Husten macht.

Eigenschaften

IUPAC Name |

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMALTXPSGQGBX-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023212 | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

LEVOPROPOXYPHENE IS CENTRALLY ACTING ANTITUSSIVE. ... IT HAS A LOCAL ANESTHETIC ACTION. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

2338-37-6 | |

| Record name | (-)-Propoxyphene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levopropoxyphene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levopropoxyphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOPROPOXYPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75VZ9PK1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/ | |

| Record name | Levopropoxyphene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-PROPOXYPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3414 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.